molecular formula C25H21N3O2 B2434847 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-88-5

7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2434847
CAS No.: 932488-88-5
M. Wt: 395.462
InChI Key: NKIZDNBTFHOXMR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Properties

IUPAC Name

7,8-dimethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-16-9-11-18(12-10-16)28-25-19-13-22(29-2)23(30-3)14-21(19)26-15-20(25)24(27-28)17-7-5-4-6-8-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIZDNBTFHOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like tetrahydrofuran (THF) to yield the desired pyrazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinolines and quinoline derivatives. Compared to these, 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Some similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their properties and applications.

Biological Activity

7,8-Dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound's structure features a pyrazoloquinoline core with methoxy and phenyl substituents, which may influence its biological interactions. The IUPAC name is this compound, with a molecular formula of C25H20N4O4C_{25}H_{20}N_4O_4 and a molecular weight of approximately 440.45 g/mol.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: Compounds in this class often interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that pyrazoloquinolines can modulate oxidative stress responses.
  • Gene Expression Regulation: Potential effects on gene expression related to inflammation and cancer pathways have been observed.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. For instance, it exhibited selective toxicity towards MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines.
Cell LineIC50 (µM)Reference
MDA-MB-46812.5
A49810.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • Nitric Oxide Production Inhibition: The compound effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Treatment Concentration (µM)NO Inhibition (%)Reference
1075
2585

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial efficacy of the compound against several bacterial strains:

  • In vitro Studies: The compound showed moderate antibacterial activity against E. coli and Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
Staphylococcus aureus16

Case Studies

Several case studies have documented the biological activities of similar pyrazoloquinoline derivatives:

  • Study on Anti-inflammatory Effects: A derivative showed significant inhibition of TNF-α and IL-6 production comparable to dexamethasone in inflammatory models.
  • Anticancer Research: Another study highlighted a series of pyrazoloquinolines that demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.

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